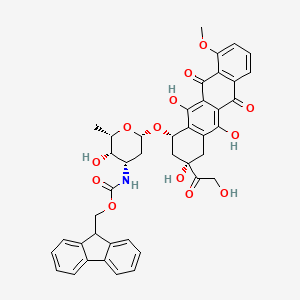

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin

Beschreibung

Contextualizing Doxorubicin (B1662922) in Modern Antineoplastic Research

Doxorubicin is a widely utilized and extensively researched anticancer drug, valued for its broad-spectrum activity against a range of hematological malignancies and solid tumors. nih.gov Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which contribute to the induction of cancer cell death. chemicalbook.com Doxorubicin is a first-line chemotherapeutic agent for treating various cancers, including those of the breast, ovary, bladder, and lung, as well as leukemias. nih.gov

Despite its efficacy, the clinical application of doxorubicin is significantly limited by dose-dependent toxicities, most notably cardiotoxicity, which can lead to irreversible heart damage. mdpi.com Other adverse effects include myelosuppression, nausea, and vomiting. nih.gov Furthermore, the development of multidrug resistance in cancer cells often leads to treatment failure. acs.org These challenges have spurred considerable research into developing new formulations and derivatives of doxorubicin to improve its safety and efficacy. mdpi.com

Rationale for Chemical Modification of Doxorubicin: Addressing Pharmacological Challenges

The chemical modification of doxorubicin is a key strategy to overcome its pharmacological limitations. The primary goals of these modifications are to:

Reduce Systemic Toxicity: By modifying the doxorubicin molecule, researchers aim to create prodrugs that are inactive in systemic circulation and are only activated at the tumor site. This approach can minimize exposure of healthy tissues, particularly the heart, to the cytotoxic effects of the drug. mdpi.com

Overcome Multidrug Resistance: Modified doxorubicin derivatives can be designed to bypass the cellular mechanisms responsible for drug efflux, a common cause of resistance.

Enhance Tumor Targeting: Attaching targeting moieties, such as peptides or antibodies, to doxorubicin can improve its accumulation in tumor tissues, thereby increasing its therapeutic efficacy while reducing off-target effects. nih.gov

Improve Physicochemical Properties: Modifications can alter the solubility and stability of doxorubicin, facilitating its formulation into advanced drug delivery systems like nanoparticles and liposomes. scbt.com

One of the most common sites for modification is the primary amine group on the daunosamine (B1196630) sugar of doxorubicin. Protecting this group allows for further chemical reactions at other positions of the molecule. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis and has been employed for this purpose in the modification of doxorubicin.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXRPGVNWOQLW-YRKJKFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747793 | |

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136582-53-1 | |

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Elucidation of N 9 Fluorenylmethoxycarbonyl Doxorubicin and Its Conjugates

Methodologies for Fmoc Protection and Doxorubicin (B1662922) Conjugation

The synthesis of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin and its subsequent conjugates involves a series of well-defined chemical reactions. The Fmoc group is favored due to its stability in acidic conditions and its facile removal under mild basic conditions, a property essential for multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org

Direct N-Fmoc Doxorubicin Synthesis Pathways

The direct protection of the 3'-amino group of doxorubicin is the foundational step for many conjugation strategies. This process involves the reaction of doxorubicin with an Fmoc-donating reagent. The most common methods utilize 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org These reagents react with the primary amine on the daunosamine (B1196630) sugar of doxorubicin to form a stable carbamate (B1207046) linkage.

The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) and may require the presence of a mild base, like triethylamine (B128534) (TEA), to neutralize the acid generated during the reaction. nih.gov This direct N-protection yields N-(9-Fluorenylmethoxycarbonyl) Doxorubicin, a key intermediate for further derivatization or direct conjugation. scbt.comfinetechnology-ind.com

Synthesis of Doxorubicin Derivatives with Fmoc-Protected Linkers (e.g., N-Fmoc-Dox-14-O-Hemiglutarate)

To facilitate conjugation while maintaining the structural integrity of the drug, linkers are often introduced at the C-14 hydroxyl position of doxorubicin. A prominent example is the synthesis of N-Fmoc-Dox-14-O-hemiglutarate. This process begins with the N-Fmoc protection of doxorubicin as described previously. Subsequently, the 14-O-position is esterified using a linker molecule, such as glutaric anhydride.

This reaction creates a terminal carboxylic acid group on the linker, which serves as a reactive handle for conjugation to amine-containing carriers. The N-Fmoc protected derivative, N-Fmoc-DOX-14-O-hemiglutarate, has been successfully used as a building block for creating cytotoxic hybrids of bombesin-like peptides. nih.gov This approach allows for precise control over the conjugation site, preserving the functionalities of doxorubicin required for its activity.

Integration into Peptide and Polymeric Architectures for Conjugate Formation

The N-Fmoc protected doxorubicin derivatives are instrumental in the construction of sophisticated drug-carrier conjugates, including peptide-drug conjugates (PDCs) and polymer-drug conjugates. nih.govnih.gov The Fmoc group serves as a temporary protecting group for the N-terminus in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to build a peptide chain. wikipedia.org

In a typical conjugation strategy, the carboxylic group of an Fmoc-protected Doxorubicin derivative is pre-activated using coupling agents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This activated drug is then reacted with the free amino group of a peptide or a polymer. nih.govnih.gov After successful conjugation, the Fmoc group can be selectively removed using a solution of piperidine (B6355638) in DMF, liberating the amino group of doxorubicin within the conjugate structure. wikipedia.orgnih.gov This methodology has been employed to link doxorubicin to cell-penetrating peptides and other targeting ligands to enhance drug delivery. nih.govchapman.edu Similarly, PEGylated peptidic nanocarriers have been developed for the co-delivery of doxorubicin and other agents, utilizing Fmoc chemistry for effective carrier-drug interactions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

Rigorous characterization is essential to confirm the successful synthesis, purity, and structural integrity of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin and its conjugates. A combination of spectroscopic and chromatographic methods provides comprehensive analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of doxorubicin derivatives. mdpi.com Both ¹H and ¹³C NMR are used to verify the covalent attachment of the Fmoc group and other linkers. researchgate.net

Upon the formation of the amide bond at the 3'-amino position, characteristic shifts in the NMR spectrum are observed. For instance, the resonance of the 3' carbon atom shifts significantly upfield, while the signals for the 2' and 4' carbon atoms shift downfield. researchgate.net ¹H-¹H COSY and ¹³C NMR techniques are effective for the complete assignment of all proton and carbon signals, confirming the successful modification of the drug and the purity of the resulting compound. researchgate.net Solid-state NMR has also been employed to characterize the interaction of doxorubicin with carrier materials. mdpi.com

| Proton | Typical Shift in DOX·HCl (ppm) | Typical Shift in N-Acylated DOX Derivative (ppm) | Observed Change |

|---|---|---|---|

| 3' | ~3.37 | ~3.94 | Deshielded by ~0.6 ppm |

| Amine (NH₃⁺) | 7-11 | N/A | Signal disappears |

| Amide (NH) | N/A | 6-8 | New signal appears |

Mass Spectrometry for Molecular Mass and Purity Determination

Mass spectrometry (MS) is indispensable for determining the precise molecular weight of the synthesized compounds, thereby confirming successful conjugation and assessing purity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used. nih.govnih.gov

MALDI-TOF MS is particularly useful for analyzing larger peptide and polymer conjugates, providing the molecular weight of the final product. nih.govnih.gov LC-MS/MS combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry, allowing for the simultaneous determination and quantification of doxorubicin and its derivatives in complex mixtures. nih.govsysrevpharm.org The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation of the conjugates. researchgate.net

| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Observed Ion (m/z) | Technique |

|---|---|---|---|---|

| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | 544.22 [M+H]⁺ | ESI-MS sysrevpharm.org |

| N-(9-Fluorenylmethoxycarbonyl) Doxorubicin | C₄₂H₃₉NO₁₃ | 765.76 | 765.76 | - scbt.comfinetechnology-ind.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin and its conjugates, as well as for separating the compound from starting materials, byproducts, and degradants. The method's high resolution and sensitivity make it ideal for both qualitative and quantitative analysis in the synthesis and characterization process.

Reverse-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of doxorubicin and its derivatives. researchgate.net In a typical setup, a C18 stationary phase is used to separate compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. nih.govsielc.comnih.gov For instance, a mobile phase comprising 75.6% 10 mM KH2PO4 and 24.4% acetonitrile with the pH adjusted to 4.3 has been used for the complete separation of doxorubicin and its metabolites. nih.gov

Detection is commonly achieved using spectrophotometric (UV-Vis) or fluorescence detectors. researchgate.netnih.gov Given the distinct chromophores in both the doxorubicin and Fmoc moieties, UV detection is highly effective. For doxorubicin-related compounds, detection is often set around 480 nm. researchgate.net Fluorescence detection offers enhanced sensitivity and selectivity, with excitation and emission wavelengths set to capitalize on the native fluorescence of doxorubicin (e.g., excitation at 470 nm and emission at 555-580 nm). nih.govnih.gov

The purity of a synthesized batch of a doxorubicin conjugate is typically determined by integrating the peak area of the desired product and expressing it as a percentage of the total area of all detected peaks in the chromatogram. For example, a purity of ≥ 93% by HPLC has been specified for a fluorescein-doxorubicin conjugate. cellmosaic.com The method's specificity is confirmed by the absence of interfering peaks from endogenous components at the retention time of the analyte. researchgate.netnih.gov In one validated method, doxorubicin hydrochloride and an internal standard, daunorubicin (B1662515) hydrochloride, were well separated with retention times of 7.8 and 8.6 minutes, respectively. researchgate.net

Furthermore, RP-HPLC can be utilized to specifically quantify the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for confirming the successful conjugation and determining the loading capacity in solid-phase synthesis. iaea.org

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|---|

| Doxorubicin | C18 Reverse-Phase | Acetonitrile / Water (32:68, v/v; pH 2.6) | 1.0 mL/min | Fluorescence (Ex: 470 nm, Em: 555 nm) | 7.8 |

| Daunorubicin (Internal Standard) | C18 Reverse-Phase | Acetonitrile / Water (32:68, v/v; pH 2.6) | 1.0 mL/min | Fluorescence (Ex: 470 nm, Em: 555 nm) | 8.6 |

| Doxorubicin & Metabolites | Cyanopropyl (5 µm) | Acetonitrile / 10 mM KH2PO4 (24.4:75.6, v/v; pH 4.3) | 1.5 mL/min | Fluorescence (Ex: 470 nm, Em: 580 nm) | Not Specified |

UV-Vis Absorption and Fluorescence Spectroscopy for Conjugation Verification and Interaction Studies

UV-Vis absorption and fluorescence spectroscopy are powerful, non-destructive techniques used to confirm the formation of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin and to study the intramolecular interactions between the fluorenylmethoxycarbonyl (Fmoc) protecting group and the doxorubicin (DOX) core.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of doxorubicin is characterized by a distinctive broad absorption peak in the visible region, with a maximum absorbance (λmax) at approximately 480-496 nm. researchgate.netresearchgate.netnih.gov This peak is attributed to the anthracycline chromophore, which is responsible for the compound's red color. researchgate.net Additional, less intense peaks or shoulders can often be observed around 498 nm and 530 nm. nih.gov The presence of this characteristic absorption band in the spectrum of the final product serves as a primary confirmation that the doxorubicin structure remains intact after conjugation with the Fmoc group.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides more detailed insights into the conjugation and molecular interactions. Both the Fmoc group and doxorubicin are fluorescent, but they possess distinct spectral properties.

Fmoc Moiety: The Fmoc group exhibits a characteristic fluorescence emission. When excited at a wavelength of 270 nm, it shows a maximum fluorescence emission at approximately 305 nm. researchgate.net

Doxorubicin Moiety: Doxorubicin is intensely fluorescent, with a maximum excitation wavelength of around 470-480 nm and a strong emission peak typically found between 555 nm and 600 nm. researchgate.netnih.govrosj.org

A key phenomenon observed upon the successful conjugation of the Fmoc group to doxorubicin is fluorescence quenching. researchgate.net When these two fluorescent moieties are brought into close proximity within the same molecule, a significant decrease in the fluorescence intensity of both the Fmoc group and doxorubicin is observed. researchgate.net This quenching effect is often due to π-π stacking interactions between the aromatic ring structures of the Fmoc group and the doxorubicin anthracycline core. researchgate.net Therefore, observing a substantial quenching of fluorescence at the characteristic emission wavelengths for both components, compared to the free, unconjugated precursors, provides strong evidence for the formation of the N-(9-Fluorenylmethoxycarbonyl) Doxorubicin conjugate.

In some conjugate systems, a red shift (a shift to a longer wavelength) in the doxorubicin emission spectrum may also be recorded, further indicating a change in the chemical environment of the fluorophore and confirming molecular interaction. researchgate.net

| Moiety | Technique | Excitation λ (nm) | Emission/Absorption λmax (nm) | Observation in Conjugate |

|---|---|---|---|---|

| Doxorubicin | UV-Vis Absorption | N/A | ~480 | Characteristic peak confirms structural integrity. |

| Doxorubicin | Fluorescence | ~480 | ~560-600 | Significant fluorescence quenching. |

| Fmoc | Fluorescence | ~270 | ~305 | Substantial fluorescence quenching. |

Prodrug Design Principles and Targeted Delivery Strategies Involving N 9 Fluorenylmethoxycarbonyl Doxorubicin

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin (B1662922) as a Prodrug Concept

The conjugation of the Fmoc group to the primary amine of doxorubicin transforms the potent chemotherapeutic agent into a prodrug. acs.org This amine group is crucial for doxorubicin's mechanism of action, which includes intercalation into DNA and inhibition of topoisomerase II. nih.govmdpi.com By masking this group, the Fmoc moiety renders the doxorubicin molecule temporarily inert, a fundamental principle of prodrug design aimed at reducing the systemic toxicity associated with the parent drug. acs.orgnih.gov

The primary rationale for designing a doxorubicin prodrug like N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is to improve its selectivity towards cancer cells while sparing healthy tissues. acs.org The core idea is to create a compound that remains inactive in general circulation but can be converted into the active doxorubicin specifically within the tumor microenvironment. nih.gov This selective activation can be achieved by exploiting unique biochemical or physiological features of tumors, such as altered pH, hypoxia, or the overexpression of certain enzymes. nih.gov The Fmoc group itself is known to be labile under basic conditions, offering a potential pH-sensitive cleavage mechanism. More complex strategies involve incorporating specialized linkers between the drug and a carrier molecule, which are designed to be cleaved by tumor-specific stimuli. nih.govinsights.bio This approach aims to concentrate the cytotoxic effect at the tumor site, thereby widening the therapeutic window of the drug. acs.org

The efficacy of a prodrug strategy hinges on the design of the chemical linker that connects the drug to a carrier or a protecting group. This linker must be stable in systemic circulation but readily cleavable at the target site.

pH-Sensitive Linkers: The acidic microenvironment of tumors (pH 6.5-6.9) and intracellular compartments like endosomes and lysosomes (pH 4.5-6.0) provides a trigger for drug release. nih.govnih.gov Linkers such as hydrazones, acetals, and benzoic imines are designed to be acid-labile and hydrolyze at these lower pH values, releasing the active drug. nih.govrsc.orgnih.gov For instance, doxorubicin has been incorporated into pH-sensitive micelles that show accelerated drug release in acidic conditions, enhancing cytotoxicity against tumor cells. nih.govnih.gov One study demonstrated that doxorubicin release from a nanocomplex at pH 5.0 could reach 83.38% within 24 hours, compared to just 21.41% at a physiological pH of 7.4. nih.gov

Enzyme-Responsive Linkers: Tumors often overexpress specific enzymes, such as matrix metalloproteinases (MMPs), cathepsins, and prostate-specific antigen (PSA), which can be exploited for targeted drug release. acs.orgnih.govresearchgate.net Peptide-based linkers can be designed as substrates for these enzymes. Upon reaching the tumor, the enzyme cleaves the peptide sequence, liberating the active drug. insights.bionih.gov A notable example is a doxorubicin-peptide conjugate designed to be cleaved by PSA, which showed a 20-fold greater selectivity against PSA-secreting prostate cancer cells compared to non-secreting cells. nih.gov Another design utilized a cathepsin B-degradable tetrapeptide linker (-Gly-Phe-Leu-Gly-) to connect doxorubicin to a cell-penetrating peptide. nih.gov

Reduction-Sensitive Linkers: The intracellular and tumor microenvironments have a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream. This gradient can be used to trigger drug release from linkers containing disulfide bonds. nih.gov Doxorubicin prodrugs incorporating disulfide linkers remain stable in circulation but are rapidly cleaved in the reductive tumor environment, releasing the drug. nih.govfrontiersin.org

| Linker Type | Cleavage Stimulus | Example Linker/System | Research Finding |

| pH-Sensitive | Low pH (acidic) environment of tumors/endosomes | Hydrazone, Acetal, Benzoic Imine | Accelerated release of DOX in acidic conditions (pH 5.0-6.0) compared to physiological pH (7.4). nih.govrsc.org |

| Enzyme-Responsive | Overexpressed tumor-associated enzymes (e.g., PSA, MMPs, Cathepsin B) | Peptide sequences (e.g., -Gly-Phe-Leu-Gly-) | Peptide-DOX conjugate showed >20-fold selectivity for PSA-secreting cancer cells. nih.gov |

| Reduction-Sensitive | High intracellular glutathione (GSH) concentration | Disulfide bonds | Disulfide-linked DOX prodrugs are cleaved by reducing agents like DTT, simulating the tumor environment. nih.govfrontiersin.org |

| Photo-Cleavable | External light (e.g., UV) | o-Nitrophenyl group | DOX prodrug remained inactive until exposed to UV light, which triggered the release of active DOX. nih.gov |

Integration within Advanced Drug Delivery Systems

To further enhance targeted delivery, N-(9-Fluorenylmethoxycarbonyl) Doxorubicin and similar prodrugs are often incorporated into larger, multifunctional drug delivery systems. These systems improve the solubility, stability, and pharmacokinetic profile of the prodrug while enabling more precise targeting.

Encapsulating doxorubicin or its prodrugs within nanocarriers like nanoparticles and micelles is a widely explored strategy to improve therapeutic outcomes.

Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles. clinicsinoncology.comclinicsinoncology.com These nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Encapsulation protects the drug from premature degradation and systemic clearance, allowing for sustained release at the tumor site. clinicsinoncology.comnih.gov Studies have shown that doxorubicin-loaded PLGA nanoparticles can enhance cancer therapy compared to the free drug. clinicsinoncology.comclinicsinoncology.com

Micelles: Micelles are self-assembling nanostructures formed by amphiphilic block copolymers, typically with a hydrophobic core and a hydrophilic shell (e.g., polyethylene (B3416737) glycol, PEG). nih.govyoutube.com The hydrophobic core is an ideal reservoir for lipophilic prodrugs like N-(9-Fluorenylmethoxycarbonyl) Doxorubicin. The PEG shell provides a "stealth" characteristic, helping the micelles evade the immune system and prolonging their circulation time. nih.gov Micellar systems can be engineered to be stimuli-responsive, such as pH-sensitive micelles that disassemble and release their doxorubicin payload in the acidic tumor environment. nih.govnih.gov

Covalently linking doxorubicin or its prodrugs to peptides or polymers creates conjugates with significantly improved pharmacological properties.

Polymer-Drug Conjugates (PDCs): In this approach, doxorubicin is attached to a biocompatible polymer such as N-(2-hydroxypropyl)methacrylamide (HPMA) or PEG. mdpi.comnih.gov This conjugation increases the drug's molecular weight, which prolongs its plasma half-life and promotes tumor accumulation via the EPR effect. nih.govdntb.gov.ua The drug is typically attached via a cleavable linker (e.g., enzyme-sensitive or pH-sensitive) to ensure its release at the tumor site. nih.gov HPMA-doxorubicin conjugates have been evaluated in clinical trials and have shown enhanced anti-cancer activity with reduced side effects. nih.gov

To achieve active targeting, drug delivery systems can be decorated with ligands that bind to receptors overexpressed on the surface of cancer cells. This receptor-mediated endocytosis leads to a significant increase in the intracellular concentration of the drug in target cells.

Targeting Ligands: A variety of ligands can be used, including antibodies, antibody fragments, peptides, and small molecules like folic acid and transferrin. nih.govcapes.gov.br For example, transferrin-modified liposomes have been used to deliver doxorubicin to tumors that overexpress the transferrin receptor. capes.gov.br Another strategy involves using galactosamine as a ligand to target the asialoglycoprotein receptor, which is highly expressed on liver cancer cells, thereby directing the drug specifically to the liver. nih.gov This targeted approach not only enhances the therapeutic efficacy but also further minimizes the exposure of healthy tissues to the cytotoxic agent. nih.govnih.gov

| Delivery System | Targeting Ligand | Target Receptor | Cell/Tumor Type |

| Polymer-Drug Conjugate | Galactosamine | Asialoglycoprotein Receptor | Liver Cancer nih.gov |

| Stealth Liposomes | Transferrin (Tf) | Transferrin Receptor (TfR) | Tumors with high TfR expression (e.g., HepG2) capes.gov.br |

| Peptide-Drug Conjugate | Custom Peptide (DOX-P) | Alpha-enolase (ENO1) | Colorectal Cancer nih.gov |

| Peptide-Drug Conjugate | Custom Peptide | Keratin 1 (K1) / EGFR | Triple-Negative Breast Cancer chapman.edu |

In Vitro Biological Activity and Mechanistic Investigations of N 9 Fluorenylmethoxycarbonyl Doxorubicin Conjugates

Cellular Uptake and Intracellular Trafficking Dynamics

The journey of a drug from the extracellular environment to its intracellular target is a critical determinant of its pharmacological effect. For N-(9-Fluorenylmethoxycarbonyl) Doxorubicin (B1662922) conjugates, this process is influenced by the bulky and hydrophobic Fmoc moiety.

Mechanisms of Cellular Internalization (e.g., endocytosis, passive diffusion)

The cellular entry of doxorubicin and its derivatives can occur through passive diffusion across the cell membrane or via active transport mechanisms such as endocytosis. Studies on doxorubicin-loaded nanocarriers featuring the Fmoc group suggest that endocytosis is a primary route of internalization mdpi.com. The size and surface properties of these nanoparticles facilitate their uptake by cells through this energy-dependent process nih.gov. Once inside the cell, these carriers are often trafficked through the endo-lysosomal pathway.

Subcellular Localization and Accumulation Kinetics (e.g., nuclear vs. cytoplasmic targeting)

The primary intracellular target of doxorubicin is the nuclear DNA. Therefore, efficient nuclear localization is crucial for its cytotoxic activity. Studies involving Fmoc-containing nanocarriers for doxorubicin delivery have demonstrated effective accumulation of the drug within the cell nucleus nih.gov. Confocal laser scanning microscopy has shown that doxorubicin, when delivered by these systems, co-localizes with nuclear stains, indicating successful transit to its site of action nih.gov.

In contrast, other research using Nα-9-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) peptide-based nanogels to deliver doxorubicin observed that these nanogels were primarily localized in the cytoplasm rather than in early endosomes. This cytoplasmic localization was suggested to ensure intracellular stability and reduce the nuclear uptake kinetics of doxorubicin, potentially mitigating dose-limiting toxicity nih.gov. The accumulation kinetics are also influenced by the delivery system, with some studies showing a time-dependent increase in nuclear doxorubicin concentration nih.gov. The specific subcellular distribution and accumulation kinetics of the unconjugated N-(9-Fluorenylmethoxycarbonyl) Doxorubicin molecule remain to be fully elucidated.

Role of Efflux Pumps and Transporters in Modulating Cellular Exposure

A major mechanism of resistance to doxorubicin is its active efflux from cancer cells by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp) nih.govresearchgate.net. These pumps reduce the intracellular drug concentration, thereby diminishing its cytotoxic effect. The development of doxorubicin conjugates is often aimed at circumventing this resistance mechanism.

It is hypothesized that the bulky Fmoc group in N-(9-Fluorenylmethoxycarbonyl) Doxorubicin may sterically hinder its recognition and binding by efflux pumps like P-gp. By evading efflux, the conjugate could achieve higher intracellular concentrations in resistant cancer cells. Studies on various doxorubicin delivery systems and conjugates have shown that nanoparticle-mediated delivery can indeed overcome P-gp-mediated resistance by utilizing cellular uptake pathways that bypass these efflux pumps nih.gov. However, direct evidence of the interaction between N-(9-Fluorenylmethoxycarbonyl) Doxorubicin and specific efflux transporters is currently lacking in the scientific literature. Further research is necessary to determine if this conjugate is a substrate for P-gp or other ABC transporters and to what extent it can overcome multidrug resistance.

In Vitro Cytotoxicity and Antiproliferative Studies

The ultimate goal of modifying doxorubicin is to enhance its ability to kill cancer cells while minimizing harm to healthy tissues. In vitro cytotoxicity assays are fundamental in evaluating the antiproliferative efficacy of new drug conjugates.

Dose-Response Characterization in Cancer Cell Lines (e.g., IC50 values)

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic agent. Studies on co-assembled nanoparticles formed from amphiphilic short peptides containing Fmoc and doxorubicin have demonstrated enhanced cytotoxicity compared to free doxorubicin in various cancer cell lines. For instance, one study reported the following IC50 values for a co-assembly of Fmoc-FKK peptide and doxorubicin:

| Cell Line | IC50 (nM) of FKK-Dox | IC50 (nM) of Free Doxorubicin |

| MDA-231 | 167.9 ± 35.99 | 422 ± 66.76 |

| HeLa | Lower than MDA-231 | Not specified |

This table is based on data from a study on co-assembled peptide-doxorubicin nanoparticles and may not be fully representative of the unconjugated N-(9-Fluorenylmethoxycarbonyl) Doxorubicin. mdpi.com

These findings suggest that the formulation containing the Fmoc moiety can significantly increase the potency of doxorubicin. The enhanced cytotoxicity is attributed to increased cellular uptake of the nanoparticles mdpi.com. It is important to note that these values are for a specific nanoparticle formulation and may not directly reflect the IC50 of the N-(9-Fluorenylmethoxycarbonyl) Doxorubicin conjugate itself. Comprehensive dose-response studies across a panel of cancer cell lines are needed to fully characterize the antiproliferative activity of this specific compound.

Synergistic Effects in Combination with Other Agents

Combination chemotherapy is a cornerstone of modern cancer treatment, aiming to achieve synergistic effects and overcome drug resistance. The use of Fmoc-containing doxorubicin formulations in combination with other anticancer agents has shown promising results.

A study utilizing a PEGylated peptidic nanocarrier incorporating Fmoc for the co-delivery of doxorubicin and the tyrosine kinase inhibitor dasatinib (B193332) demonstrated significant synergy in inhibiting the proliferation of various cancer cell lines, including breast, prostate, and colon cancers nih.gov. The combination index (CI), a quantitative measure of drug interaction, was less than 1, indicating a synergistic effect. For example, in the 4T1.2 murine breast cancer cell line, the IC50 of doxorubicin was 24.6 nM and for dasatinib was 94.2 nM when used alone. The combination of these two agents, facilitated by the Fmoc-containing nanocarrier, resulted in a significantly improved inhibition of tumor cell growth nih.gov.

This synergy is likely due to the distinct but complementary mechanisms of action of the two drugs, with the nanocarrier ensuring their simultaneous delivery to the cancer cells. These findings highlight the potential of Fmoc-doxorubicin conjugates as a component of combination therapies to enhance treatment efficacy.

Molecular Mechanisms of Action at the Cellular Level

The established mechanisms of doxorubicin, including DNA intercalation, topoisomerase II poisoning, apoptosis induction, and reactive oxygen species generation, provide a framework for understanding how N-acylation with the Fmoc group likely modulates these cellular effects.

Doxorubicin's primary cytotoxic mechanism involves its insertion between DNA base pairs, a process known as intercalation. rsc.orgresearchgate.net This physical disruption of the DNA structure interferes with replication and transcription. frontiersin.org Furthermore, doxorubicin poisons topoisomerase II, an enzyme crucial for managing DNA topology, by stabilizing a transient complex between the enzyme and DNA. researchgate.netnih.gov This leads to double-strand breaks, which are highly lethal to proliferating cancer cells. nih.gov

Modification of the 3'-amino group on the daunosamine (B1196630) sugar significantly impacts these functions. The positively charged amino group is crucial for the initial electrostatic interaction with the negatively charged DNA backbone, facilitating intercalation. Studies on N-acyl doxorubicin derivatives have shown that they are generally weak DNA intercalators compared to the parent drug. aacrjournals.orgresearchgate.net The neutralization of the positive charge and the steric bulk of the acyl group hinder the molecule's ability to fit into the space between DNA base pairs.

Given the substantial size of the fluorenylmethoxycarbonyl group, it is highly probable that N-(9-Fluorenylmethoxycarbonyl) Doxorubicin would exhibit greatly diminished, if not completely inhibited, DNA intercalation capabilities. Consequently, its ability to act as a potent topoisomerase II poison in the classical sense would also be significantly reduced, as this action is closely linked to intercalation. aacrjournals.orgresearchgate.net This suggests that Fmoc-DOX might function as a prodrug, requiring the cleavage of the Fmoc group to release active doxorubicin and exert its DNA-damaging effects. nih.govcancer.govnih.gov

| Compound | N-Substitution | DNA Intercalation Strength | Topoisomerase II Inhibition |

|---|---|---|---|

| Doxorubicin | None (Free -NH₂) | Strong | Potent |

| N-Acyl Doxorubicin Analogues | Acyl Groups | Weak | Reduced Potency |

| N-(9-Fluorenylmethoxycarbonyl) Doxorubicin (Predicted) | Fmoc Group | Very Weak / Negligible | Significantly Reduced |

Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.gov This is largely a downstream consequence of the extensive DNA damage it causes, which activates cellular stress pathways. The DNA damage response triggers the activation of key proteins that can halt the cell cycle, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. frontiersin.orgmedscape.com If the damage is too severe, these pathways pivot towards apoptosis, eliminating the compromised cell.

The modification of doxorubicin at the 3'-amino position can alter these effects. For instance, some N-substituted derivatives have been shown to induce apoptosis without necessarily involving direct DNA damage, potentially through alternative signaling pathways. mdpi.com However, since the classical pathway of doxorubicin-induced apoptosis is heavily reliant on its interaction with DNA, the reduced intercalation capacity of an N-Fmoc conjugate would likely lead to decreased potency in triggering this specific cell death mechanism. If the conjugate acts as a prodrug, the rate and extent of apoptosis would depend on the intracellular release of free doxorubicin.

| Cell Line | Effect | Observation |

|---|---|---|

| MOLM-13 (AML) | Apoptosis | Selective induction of apoptosis. nih.gov |

| Breast Cancer Cells | Cell Cycle Arrest | Induces G0/G1 arrest. frontiersin.org |

| Various Cancer Cells | Apoptosis | Induction of apoptosis is a common mechanism. medscape.comresearchgate.net |

A distinct and significant mechanism of doxorubicin's action and toxicity is the generation of reactive oxygen species (ROS). mdpi.com The tetracyclic quinone structure of doxorubicin can undergo redox cycling, a process catalyzed by cellular enzymes like NADPH oxidoreductases. This process generates superoxide (B77818) radicals, which can lead to the formation of other ROS such as hydrogen peroxide and hydroxyl radicals. nih.govnih.gov This surge in ROS creates a state of oxidative stress, damaging cellular components including lipids, proteins, and DNA. While this contributes to its anticancer effect, it is also a major factor in the cardiotoxicity associated with doxorubicin therapy. nih.gov

Structure-Activity Relationship (SAR) Studies of Fmoc-Dox Conjugates

Key principles derived from these studies include:

The Free Amino Group: The presence of an unmodified, positively charged 3'-amino group is often correlated with strong DNA binding and high cytotoxic activity through classical mechanisms. nih.gov

N-Acylation: Converting the amine to an amide, as in the case of Fmoc-DOX, neutralizes the positive charge and generally reduces DNA intercalation and topoisomerase II inhibition. aacrjournals.orgresearchgate.net This often leads to a decrease in potency unless the derivative is designed as a prodrug that can be cleaved within the tumor environment.

Steric Bulk: Large, bulky substituents at the 3'-amino position can sterically hinder the molecule's interaction with its biological targets. The Fmoc group is exceptionally bulky, which would be expected to severely impede its ability to function via mechanisms that require precise molecular recognition, such as intercalation.

Lipophilicity: The Fmoc group significantly increases the lipophilicity of the doxorubicin molecule. This alteration can have profound effects on the drug's solubility, membrane permeability, cellular uptake, and distribution, which could either enhance or detract from its therapeutic efficacy depending on the specific design and target. nih.gov

A study on N-(5,5-diacetoxypent-1-yl)doxorubicin and related compounds demonstrated that the chain length and the ability of N-substituents to form secondary structures upon hydrolysis are critical determinants of biological potency. nih.gov This highlights the sophisticated interplay between the chemical nature of the N-substituent and the ultimate cytotoxic effect. The Fmoc group, being non-hydrolyzable under typical physiological conditions without specific enzymatic action, would likely confer very different properties, potentially serving as a stable protecting group or a component of a more complex drug delivery system.

Advanced Methodologies for Characterizing Compound Cellular Interactions

Fluorescence Microscopy and Confocal Laser Scanning Microscopy for Visualization

Fluorescence microscopy is a cornerstone technique for visualizing the uptake and subcellular distribution of fluorescent compounds. Doxorubicin (B1662922) is an intrinsically fluorescent molecule, a property that is heavily exploited for its study. purdue.eduresearchgate.net This natural fluorescence allows for its direct detection within cells without the need for external fluorescent labels. richardbeliveau.org

Confocal Laser Scanning Microscopy (CLSM) offers a significant advantage over conventional fluorescence microscopy by providing high-resolution images and the ability to create three-dimensional reconstructions of the sample. This is achieved by eliminating out-of-focus light, which enables the precise localization of the compound within cellular compartments. researchgate.netgoogle.com Studies on doxorubicin and its derivatives utilize CLSM to track their journey into the cell and identify their ultimate destination, which is often the nucleus. richardbeliveau.orgsemanticscholar.org

In a study involving a valine-conjugated doxorubicin prodrug (DOX-Val), for which Fmoc-Doxorubicin was a synthetic intermediate, CLSM was used to observe cellular distribution in MCF-7 breast cancer cells. richardbeliveau.org The characteristic red fluorescence of the doxorubicin moiety was used for imaging, while the cell nuclei were counterstained with 4′,6-diamidino-2-phenylindole (DAPI), which fluoresces blue. richardbeliveau.org The overlay of these images confirmed that, like the parent drug, the DOX-Val prodrug was primarily distributed in the nucleus of the cancer cells. richardbeliveau.org The N-(9-fluorenylmethoxycarbonyl) (Fmoc) group itself is fluorescent, which would allow for similar visualization studies of Fmoc-Doxorubicin.

The general procedure for such an experiment involves several key steps:

Cell Culture: Cancer cell lines are seeded onto plates with coverslips and allowed to adhere. semanticscholar.org

Incubation: The cells are then treated with the compound of interest, such as Fmoc-Doxorubicin, for various time points (e.g., 1, 2, and 4 hours). semanticscholar.org

Preparation for Imaging: After incubation, the drug-containing medium is removed. The cells are washed with a phosphate-buffered saline (PBS) solution and then "fixed" using a substance like ice-cold ethanol (B145695) to preserve their structure. semanticscholar.org

Microscopic Analysis: The coverslips are then mounted and analyzed under the fluorescence microscope or CLSM to observe the cellular uptake and localization of the compound. semanticscholar.org

Flow cytometry is another fluorescence-based technique that can provide quantitative data on cellular uptake in a large population of cells, complementing the spatial information provided by microscopy. purdue.edurichardbeliveau.org

Table 1: Fluorescence Properties and Visualization of Doxorubicin

| Property | Description | Reference(s) |

| Excitation Wavelength | The maximum excitation wavelength for Doxorubicin is approximately 470 nm. | purdue.edu |

| Emission Wavelength | The maximum emission wavelength is around 560-590 nm, which falls in the orange-red part of the spectrum. | purdue.eduresearchgate.net |

| Visualization Principle | The inherent fluorescence of the doxorubicin molecule allows for direct, label-free tracking. | richardbeliveau.org |

| Primary Localization | Studies consistently show Doxorubicin and its derivatives localizing primarily within the cell nucleus. | richardbeliveau.org |

| Imaging Technique | Confocal Laser Scanning Microscopy (CLSM) is frequently used for high-resolution, 3D imaging of subcellular distribution. | richardbeliveau.orgresearchgate.net |

Raman Microspectroscopy for Spectroscopic Profiling of Cellular Interactions

Raman microspectroscopy is a powerful, non-invasive analytical technique that provides detailed chemical information based on the vibrational properties of molecules. It is a label-free method, meaning it does not require any external dyes or tags, which could otherwise interfere with the natural cellular processes. researchgate.net This technique can be used to create a molecular "fingerprint" of the cell and to detect the presence of a drug, like doxorubicin, at a subcellular level.

When applied to study drug-cell interactions, Raman microspectroscopy can achieve several objectives:

Drug Tracking: It can detect the drug within different cellular compartments, such as the cytoplasm, nucleus, and even the nucleolus. researchgate.net

Mechanism of Action: By analyzing changes in the Raman spectra of cellular components, researchers can elucidate the drug's mechanism of action. For doxorubicin, studies have shown that it primarily interacts with DNA, leading to changes in the DNA's characteristic Raman bands. researchgate.net

Cellular Response: The technique can monitor the biochemical changes that occur in the cell as a response to the drug, such as the onset of apoptosis (programmed cell death).

Studies using Raman microspectroscopy on the parent compound, doxorubicin, have revealed that it localizes in the nuclear area, saturating the nucleolus first before spreading to the surrounding nuclear regions. researchgate.net The interaction with DNA is identifiable through shifts in the Raman peaks corresponding to the DNA backbone and base vibrations. For example, a shift in the phosphodiester bond vibration around 1095 cm⁻¹ can indicate DNA conformational changes from B-form to A-form, a known effect of doxorubicin intercalation.

While specific Raman studies on N-(9-Fluorenylmethoxycarbonyl) Doxorubicin were not found in the provided search results, the technique is well-suited for such investigations. The Fmoc group would have its own distinct Raman signature, which would need to be characterized. By comparing the spectra of the cell, the free drug, and the drug-exposed cell, it would be possible to track the conjugate and understand its unique interactions and effects on cellular biomolecules.

Electrochemical Methods for DNA-Drug Interaction Analysis

Electrochemical methods offer a highly sensitive and cost-effective approach to studying the interactions between drugs and DNA. These techniques are based on monitoring changes in the electrochemical signals of DNA bases (guanine and adenine) or the drug itself upon interaction. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.

The mechanism of action for doxorubicin involves intercalating into the DNA double helix. This binding can be detected electrochemically. When doxorubicin intercalates, it can hinder the oxidation of guanine (B1146940) and adenine (B156593) residues on the electrode surface, leading to a decrease in their corresponding electrical signals. Alternatively, a shift in the oxidation potential of the DNA bases can indicate the binding mode.

An electrochemical biosensor can be constructed by modifying an electrode (e.g., a glassy carbon or screen-printed electrode) with double-stranded DNA (dsDNA). When a solution containing the drug is introduced, any interaction with the immobilized DNA will alter the electrochemical response.

Key findings from electrochemical studies of doxorubicin include:

Intercalation Confirmation: Doxorubicin demonstrates an intercalative mechanism of interaction with DNA, confirmed by shifts in the oxidation potentials of the DNA nucleobases.

Quantitative Detection: Electrochemical sensors have been developed for the sensitive quantification of doxorubicin in various samples, including cell lysates and plasma, with low limits of detection.

Synergistic Effects: These methods can be used to evaluate how modifications to the doxorubicin molecule or its formulation affect its DNA-binding properties.

Although specific electrochemical analyses of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin are not detailed in the available research, this methodology would be applicable. The large, hydrophobic Fmoc group attached to the doxorubicin's amine would likely influence its interaction with DNA. Electrochemical studies could quantify this effect, determining whether the conjugate can still intercalate or if the Fmoc group sterically hinders this primary mechanism of action.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in drug design and mechanistic studies. These in silico methods allow researchers to predict and analyze the interactions between a ligand (like Fmoc-Doxorubicin) and its biological targets at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor, to form a stable complex. The primary goal is to predict the binding mode and affinity, which is often represented as a docking score.

For doxorubicin, a well-established target is topoisomerase II, an enzyme crucial for managing DNA topology during replication. Doxorubicin functions by intercalating into DNA and forming a stable complex with topoisomerase II, which prevents the re-ligation of the DNA strands and leads to cell death. semanticscholar.org Molecular docking studies have been used extensively to model the binding of doxorubicin within the active site of the topoisomerase II-DNA complex.

When considering N-(9-Fluorenylmethoxycarbonyl) Doxorubicin, the addition of the bulky and rigid Fmoc group is a significant structural change. Docking this conjugate into the topoisomerase II-DNA binding site would be essential to predict:

Whether the conjugate can still fit within the binding pocket.

How the Fmoc group alters the binding orientation and key interactions (e.g., hydrogen bonds) compared to the parent doxorubicin.

The potential impact on binding affinity, which could suggest an increase or decrease in inhibitory activity.

While direct docking studies of Fmoc-Doxorubicin were not present in the search results, molecular modeling has been used to establish stable conformations for other complex doxorubicin conjugates.

A molecule's three-dimensional shape (conformation) is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy shapes that a molecule is likely to adopt. For a flexible molecule like Fmoc-Doxorubicin, which contains a linker between the fluorenylmethoxycarbonyl and doxorubicin moieties, understanding its conformational landscape is crucial.

Molecular Dynamics (MD) simulations are a powerful computational method used for this purpose. An MD simulation calculates the motion of atoms in a system over time, providing insights into the molecule's flexibility, stability, and interactions with its environment (e.g., water). For doxorubicin conjugates, MD simulations can confirm the stability of proposed models and docked complexes. purdue.edu These simulations can reveal whether a conjugate maintains a stable conformation required for receptor binding or if it is too flexible or unstable. This information is vital for the rational design of prodrugs and targeted drug delivery systems.

Table 2: Overview of Computational Modeling Techniques

| Technique | Purpose | Application to Fmoc-Doxorubicin | Reference(s) |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. | To predict how the Fmoc group affects binding to targets like Topoisomerase II-DNA. | |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to assess stability and flexibility. | To analyze the conformational stability of the conjugate and its complexes. | purdue.edu |

| Conformational Analysis | Identifies low-energy, stable 3D structures of a molecule. | To understand the likely shapes Fmoc-Doxorubicin adopts, which influences its activity. |

Future Research Directions and Translational Perspectives Academic Focus

Development of Advanced Multi-Component Delivery Systems and Co-delivery Strategies

The incorporation of Fmoc-Dox into multi-component nanocarriers is a promising strategy to improve drug solubility, stability, and facilitate combination therapy. mdpi.com Co-delivery of doxorubicin (B1662922) with other therapeutic agents can lead to synergistic effects, overcome drug resistance, and reduce side effects. nih.govnih.gov

Advanced delivery systems being explored include:

Peptide-Based Nanogels: Self-assembling peptides, such as Nα-9-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF), can form nanogels capable of encapsulating both hydrophilic drugs like doxorubicin and hydrophobic agents like curcumin. mdpi.com These systems can bypass early endosomes and release their cargo directly into the cytoplasm, potentially enhancing therapeutic efficacy. mdpi.com

Polymeric Micelles: Simple PEGylated peptidic nanocarriers have been developed for the effective co-delivery of doxorubicin and other kinase inhibitors like dasatinib (B193332). nih.gov The Fmoc group plays a crucial role in this system by facilitating strong carrier-drug interactions through π-π stacking, which enhances the co-encapsulation of the two agents. nih.gov

Liposomes: Novel liposomal formulations are being designed for the simultaneous delivery of doxorubicin and agents that can reverse drug resistance, such as astragaloside (B48827) IV. rsc.org These liposomes can be further modified with targeting ligands like folate and cell-penetrating peptides (octa-arginine) to enhance uptake in resistant cancer cells. rsc.org

Inorganic Nanoparticles: Gold nanoparticles have been used as a platform for the targeted co-delivery of doxorubicin and nucleoside analogs like 5-fluorodeoxyuridine to HER2-overexpressing breast cancer cells. researchgate.net Other systems utilize iron(III) trimesate metal-organic frameworks (MOFs) and their composites with zinc oxide nanoparticles to load and release doxorubicin. rsc.org

| Delivery System | Co-delivered Agent(s) | Target/Application | Key Feature |

| Fmoc-FF Nanogels | Curcumin | Thyroid Cancer | Co-encapsulation of hydrophilic (Dox) and hydrophobic (Cur) drugs. mdpi.com |

| PEGylated Peptidic Micelles | Dasatinib | Breast, Prostate, Colon Cancers | Fmoc group enhances drug loading via π-π stacking interactions. nih.gov |

| Dual-Modified Liposomes | Astragaloside IV | Triple-Negative Breast Cancer (TNBC) | Overcomes doxorubicin resistance by co-delivering a resistance-reversing agent. rsc.org |

| PLGA Nanoparticles | Trans-ferulic acid | Breast Cancer | Combination showed superiority over standard chemotherapy regimens in vivo. nih.gov |

| Gold Nanoparticles | 5-fluorodeoxyuridine | HER2+ Breast Cancer | Targeted co-delivery for synergistic antitumor activity. researchgate.net |

Deeper Elucidation of Intracellular Biotransformation Pathways and Drug Release Kinetics

Understanding what happens to the doxorubicin prodrug after it enters the cell is vital for rational drug design. This includes studying its metabolic fate (biotransformation) and the precise kinetics of drug release from its carrier.

Drug Release Kinetics: The rate and extent of doxorubicin release are critical determinants of a prodrug's success. Studies meticulously analyze release profiles under different conditions.

pH-Dependent Release: For carriers with acid-labile linkers, drug release is significantly accelerated at acidic pH. In one study using polymeric micelles with hydrazone linkers, doxorubicin release after 72 hours was 77% at pH 5.0 compared to 52% at pH 7.4. nih.gov Another study with graphene-based nanocarriers showed a release of 80% at pH 5.0 after 35 hours, versus only 20% at pH 7.4. mdpi.com This biphasic release pattern is a hallmark of pH-responsive systems. nih.gov

Enzyme-Dependent Release: For enzyme-cleavable systems, release kinetics are time-dependent. In a study of an MMP-2/-9 cleavable peptide linker, significant degradation was observed over time, with the cleaved product reaching 52.54% after 2 hours and 82.42% after 12 hours, demonstrating a progressive release of the payload. nih.gov

| System/Linker | Condition | Release Profile |

| Polymeric Micelles (Hydrazone linker) | pH 5.0 | 77% Doxorubicin release after 72 hours. nih.gov |

| Polymeric Micelles (Hydrazone linker) | pH 7.4 | 52% Doxorubicin release after 72 hours. nih.gov |

| MMP-2/-9 Cleavable Peptide | Enzymatic Digestion | 82.42% cleavage of the linker after 12 hours. nih.gov |

| Graphene-based Nanocarrier | pH 5.0 | 80% Doxorubicin release after 35 hours. mdpi.com |

Expanding the Scope of In Vitro Efficacy Evaluation in Diverse Cellular Models

To fully understand the potential of Fmoc-Dox and related prodrugs, their cytotoxic activity must be evaluated across a wide range of cancer cell types, including those with different genetic backgrounds and resistance mechanisms. This provides a more comprehensive picture of the compound's spectrum of activity.

Research has demonstrated the efficacy of doxorubicin prodrugs and delivery systems in a variety of human cancer cell lines. For instance, cytotoxic N-(fluorenyl-9-methoxycarbonyl)-dipeptides, related to the Fmoc-Dox concept, have shown potent activity against liver (HepG2, Hep3B), breast (MCF-7, MDA-MB-231), lung (A549), and oral (Ca9-22) cancer cell lines. nih.gov In some cases, these compounds were significantly more potent than doxorubicin itself. nih.gov Furthermore, studies have shown that co-delivery systems can overcome acquired resistance, demonstrating significant cytotoxicity in doxorubicin-resistant cell lines like MDA-MB-231/DOX. rsc.org The evaluation is also expanding to more complex and clinically relevant models, such as patient-derived organoids (PDOs) from breast cancers and animal cancer models like feline fibrosarcoma and murine cervical cancer. nih.govnih.govnih.gov

| Cellular Model | Cancer Type | Drug/System Tested | Key Finding |

| MCF-7, MDA-MB-231 | Breast Cancer | Cytotoxic Fmoc-dipeptides | Demonstrated potent cytotoxic activity; synergistic effects observed with doxorubicin. nih.gov |

| HepG2, Ca9-22 | Liver & Oral Cancer | Cytotoxic Fmoc-dipeptides | Compound 10c was threefold more potent than doxorubicin against the Ca9-22 cell line. nih.gov |

| MDA-MB-231/DOX | Doxorubicin-Resistant Breast Cancer | FA-R8-Liposomes with Doxorubicin & Astragaloside IV | System significantly inhibited the proliferation of the resistant cell line. rsc.org |

| HER2-overexpressing cells | Breast Cancer | Doxorubicin & FUdR co-delivered on Gold Nanoparticles | Nanoparticles caused higher inhibition and better synergistic activity than the free drug mixture. researchgate.net |

| Patient-Derived Organoids (PDOs) | Breast Cancer | Doxorubicin-loaded Ferritin Nanocages (FerOX) | FerOX showed equivalent anticancer activity to free doxorubicin in a clinically relevant model. nih.gov |

| TC1 cells | Cervical Cancer | Doxorubicin + Newcastle disease virus | Combination therapy resulted in elevated secretion of anti-tumor cytokines (TNF-α, IL-12, IFN-γ). nih.gov |

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing N-(9-Fluorenylmethoxycarbonyl) Doxorubicin?

- Synthesis : The compound is synthesized by coupling doxorubicin (DOX) with the Fmoc (9-fluorenylmethoxycarbonyl) group via an ester or amide bond. For example, Fmoc-protected amino acids (e.g., valine) are conjugated to DOX using carbodiimide-based coupling agents, followed by deprotection with piperidine to yield the final product .

- Characterization : Techniques include ¹H-NMR for structural confirmation (e.g., verifying Fmoc deprotection), HPLC for purity assessment (>98%), and mass spectrometry to confirm molecular weight .

Q. How does the stability of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin vary under different storage and experimental conditions?

- Storage : The compound is typically stored at -20°C in desiccated conditions to prevent hydrolysis of the Fmoc group or DOX degradation .

- Experimental stability : In biological buffers (e.g., PBS), stability is influenced by pH and temperature. For instance, the Fmoc group may hydrolyze at pH > 8 , necessitating controlled conditions during in vitro assays .

Q. What is the role of the Fmoc group in prodrug design for targeted cancer therapy?

- The Fmoc group serves as a temporary protective moiety during conjugation to peptide carriers, enabling site-specific drug release. For example, in LH-RH or bombesin analogs, the Fmoc group is removed post-conjugation, exposing DOX for intracellular activation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin to peptide carriers?

- Factors affecting efficiency :

- Peptide design : Use pseudopeptides (e.g., CH₂-NH bonds) to enhance carrier stability and receptor affinity .

- Reaction conditions : Optimize molar ratios (e.g., 1:1.2 DOX:carrier), solvent polarity (DMF for solubility), and reaction time (24–48 hours) .

Q. How can contradictions between in vitro cytotoxicity and in vivo efficacy of Fmoc-DOX conjugates be addressed?

- Key considerations :

- Metabolic stability : Assess degradation in serum (e.g., 50% fetal bovine serum at 37°C) to identify labile bonds .

- Biodistribution : Use radiolabeled conjugates (e.g., ¹⁴C-DOX) to track tumor uptake vs. off-target accumulation .

Q. What methodologies are used to assess the pharmacokinetics of Fmoc-DOX prodrugs?

- Quantification : LC-MS/MS detects prodrug and free DOX in plasma/tissue, with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Key parameters : Calculate AUC (area under the curve), t₁/₂ (half-life), and Cmax (peak concentration) in rodent models .

Q. How do researchers evaluate receptor-specific uptake of Fmoc-DOX conjugates in cancer cells?

- Competitive binding assays : Use ¹²⁵I-labeled ligands (e.g., [Tyr⁴]bombesin) to measure IC₅₀ values and confirm receptor affinity (e.g., KD ≈ 1 nM for GRP receptors) .

- Imaging : Confocal microscopy with fluorescently tagged conjugates (e.g., FITC-Fmoc-DOX) visualizes internalization in receptor-positive vs. receptor-negative cell lines .

Q. How should conflicting data from combination therapies involving Fmoc-DOX analogs be analyzed?

- Statistical approaches : Stratify data by tumor type (e.g., pancreatic vs. lung cancer) and use Fisher’s exact test to compare response rates (complete vs. partial) .

- Example : In a randomized trial, DOX + cisplatin showed superior complete response rates (26% vs. 17% for DOX alone), but overall survival required Cox proportional hazards modeling to account for covariates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.